molecular formula [C53H100N16O13]2 · 5H2SO4 B1164202 Polymixin E Sulfate

Polymixin E Sulfate

カタログ番号 B1164202
分子量: 2801.3
InChIキー: RIVWZNNHCTXSOL-JCRURNCPSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Colistin, also known as polymyxin E, is an antibiotic effective against Gram-negative bacteria, including P. aeruginosa, A. baumannii, and K. pneumoniae. It consists of a mixture of the cyclic polypeptides colistin A and B. Its bactericidal effect is rapid and has been attributed partly to its positively-charged D-amino acid content and hydrophobic fatty acid component, which interact with bacterial lipopolysaccharide and competitively displace Ca

科学的研究の応用

Liposome Formulation to Reduce Toxicity

Polymyxin E sulfate, known for its high tissue toxicity, has been formulated into liposomes to reduce its toxicity in vivo. This was achieved using reverse phase evaporation and freezing-thawing methods, which improved stability and encapsulation efficiency. The liposome formulation showed delayed drug release in vitro and significantly reduced toxicity in vivo compared to polymyxin E sulfate solution, indicating a promising drug delivery system for further development (Wang et al., 2009).

Pharmacokinetics and Pharmacodynamics

Studies have explored the pharmacokinetics and pharmacodynamics of polymyxin E sulfate, focusing on its use as a treatment for infections by multidrug-resistant organisms. Recent research includes a population pharmacokinetic study, highlighting its importance for optimal use (Chen & Li, 2022). Other studies have looked into the comparison of pharmacological properties of polymyxins, including polymyxin B and polymyxin E (colistin), revealing differences in their structures and antibacterial activity in vitro (Tran et al., 2016).

Novel Derivatives of Polymyxins

There have been attempts to develop novel derivatives of polymyxins that exhibit less toxicity and greater potency than existing drugs. This includes designing polymyxin analogues by chemical synthesis, aiming to decrease nephrotoxicity and increase antibacterial activity (Vaara, 2013), and a new strategy for the total solid-phase synthesis of polymyxins and their analogues (Xu et al., 2015).

Antimicrobial Susceptibility Testing

Research has also focused on the challenges and issues in antimicrobial susceptibility testing for polymyxins, including polymyxin B and polymyxin E. This encompasses understanding mechanisms of resistance and implementing accurate and reliable methods for routine performance of susceptibility testing (Ezadi et al., 2018).

Protection Against Toxic Effects

Studies have explored potential protective measures against the toxic effects of polymyxin E. For instance, the use of silybin to counteract nephrotoxicity has been investigated, with findings suggesting it could decrease elevated urine and serum renal biochemical markers induced by polymyxin E in rat kidneys (Hassan et al., 2017).

Colistin Use in Veterinary Medicine

The use of colistin (polymyxin E) in veterinary medicine, particularly in swine, has been reviewed, focusing on its chemistry, mechanism of antibacterial action, and the emergence of microbial resistance. The review also discusses the importance of sustainable measures in animal farms to prevent the exacerbation of colistin resistance (Rhouma et al., 2016).

特性

分子式

[C53H100N16O13]2 · 5H2SO4

分子量

2801.3

IUPAC名

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide;sulfuric acid

InChI

InChI=1S/C52H98N16O13.H2O4S/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);(H2,1,2,3,4)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+;/m1./s1

InChIキー

RIVWZNNHCTXSOL-JCRURNCPSA-N

SMILES

CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O

同義語

Polymyxin E

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。